molecular formula C16H25NO3 B2676592 N-(2-Hydroxy-4-methoxy-2-methylbutyl)-2-phenylbutanamide CAS No. 1911424-28-6

N-(2-Hydroxy-4-methoxy-2-methylbutyl)-2-phenylbutanamide

Cat. No.: B2676592
CAS No.: 1911424-28-6
M. Wt: 279.38
InChI Key: XPYHXGNHAOHDEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Hydroxy-4-methoxy-2-methylbutyl)-2-phenylbutanamide is a complex organic compound characterized by its unique structure, which includes a phenyl group, a butanamide backbone, and a hydroxy-methoxy-methylbutyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Hydroxy-4-methoxy-2-methylbutyl)-2-phenylbutanamide typically involves multi-step organic reactions. One common method includes the reaction of 2-phenylbutanoyl chloride with 2-hydroxy-4-methoxy-2-methylbutylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the desired reaction conditions and optimize the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-Hydroxy-4-methoxy-2-methylbutyl)-2-phenylbutanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-Hydroxy-4-methoxy-2-methylbutyl)-2-phenylbutanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-Hydroxy-4-methoxy-2-methylbutyl)-2-phenylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and methoxy groups may play a role in binding to active sites, while the phenyl and butanamide moieties contribute to the overall stability and specificity of the interaction. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Hydroxy-4-methoxy-2-methylbutyl)pentanamide: Similar structure but with a pentanamide backbone.

    N-(2-Hydroxy-4-methoxy-2-methylbutyl)-4-isopropoxybenzamide: Contains an isopropoxybenzamide group instead of a phenylbutanamide group.

    4-Hydroxy-N-(2-hydroxy-4-methoxy-2-methylbutyl)-3-methylbenzamide: Features a hydroxy and methylbenzamide group.

Uniqueness

N-(2-Hydroxy-4-methoxy-2-methylbutyl)-2-phenylbutanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for versatile modifications and applications across various fields of research.

Properties

IUPAC Name

N-(2-hydroxy-4-methoxy-2-methylbutyl)-2-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO3/c1-4-14(13-8-6-5-7-9-13)15(18)17-12-16(2,19)10-11-20-3/h5-9,14,19H,4,10-12H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPYHXGNHAOHDEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NCC(C)(CCOC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.